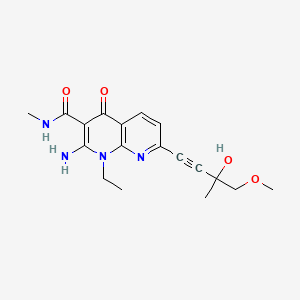
SAPA-1j
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SAPA-1j is a novel potent sphingomyelin synthase 1 (SMS1) inhibitor.
Aplicaciones Científicas De Investigación
Information Technology and Agriculture
- IT Strategy in Agriculture : Research on Sentra Pelayanan Agribisnis (SAPA), an agricultural organization, delved into the strategic use of information technology (IT) to enhance organizational efficiency. This involved formulating Key Performance Indicators (KPIs) using the Balanced Scorecard approach and implementing these strategies into a mobile web application (Rosmansyah, Mubarok, & Yunanto, 2011); (Romansyah, Mubarok, & Yunanto, 2013).
Protease Research
- Protease SAPA from Anoxybacillus kamchatkensis : A study identified a thermostable extracellular alkaline protease, named SAPA, produced by Anoxybacillus kamchatkensis M1V. This protease exhibited potential for application as a laundry detergent additive due to its high detergent compatibility and stain removal capacity (Mechri et al., 2019).
Sphingomyelin Synthase Inhibitors
- Discovery of SAPA Derivatives as SMS1 Inhibitors : A study discovered 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 (SMS1) inhibitors. Among these, SAPA 1j was identified as the most potent inhibitor, suggesting its potential in the treatment of atherosclerosis (Li et al., 2015).
Scientific Inquiry in Education
- Analysis of Inquiry Activities in Astronomy Education : A study analyzed inquiry activities in the astronomy sections of science textbooks using SAPA (Science-A Process Approach). The research emphasized the importance of incorporating comprehensive scientific inquiry and processes in educational curricula to enhance scientific literacy (Kim, Park, & Choe, 2008).
Soil Water Conservation
- Super-Absorbent Polymer (SAP) in Agriculture : Research on the application of a super-absorbent polymer (SAP) for soil water conservation demonstrated its effectiveness in enhancing the growth and biomass accumulation of corn under water stress conditions (Islam et al., 2011).
Saposin Lipid Nanoparticles
- Membrane Protein Research with SapNPs : A study highlighted the potential of saposin-derived lipid nanoparticles (SapNPs) for membrane protein reconstitution, offering a versatile and modular tool for structural investigations in a detergent-free environment (Flayhan et al., 2018).
Superabsorbent Polymer Research Review
- Comprehensive Review on SAP Research : A review on superabsorbent polymer (SAP) research from 2000 to 2019 offered insights into the increasing academic attention on SAP properties and composites, with a focus on applications in hygiene and agriculture (Yang et al., 2021).
Phospholipid Membrane Mimetic System
- SapA for Solution NMR Studies : Research demonstrated the use of a saposin-A (SapA) based phospholipid membrane-mimetic system for solution NMR studies of membrane proteins. This adaptable system allowed for studies under close-to-native conditions (Chien et al., 2017).
SAP Operon in Bacterial Immunity
- Sap Operon in Bacterial Resistance to Antimicrobial Peptides : A study on the sap operon in bacteria found it critical for resisting antimicrobial peptides and for survival in the middle ear during otitis media, indicating its role in bacterial immune evasion and metabolism (Mason, Munson, & Bakaletz, 2005); (Mason, Raffel, Ray, & Bakaletz, 2011).
Propiedades
Fórmula molecular |
C23H23BrN2O4S |
|---|---|
Peso molecular |
503.411 |
Nombre IUPAC |
N-(4-Bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide |
InChI |
InChI=1S/C23H23BrN2O4S/c24-20-8-6-19(7-9-20)16-25-23(27)17-30-21-10-12-22(13-11-21)31(28,29)26-15-14-18-4-2-1-3-5-18/h1-13,26H,14-17H2,(H,25,27) |
Clave InChI |
CZAFIFBJBFDMTP-UHFFFAOYSA-N |
SMILES |
O=C(NCC1=CC=C(Br)C=C1)COC2=CC=C(S(=O)(NCCC3=CC=CC=C3)=O)C=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SAPA-1j |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)
![(2S,3R)-4-(4-carboxybutanoyloxy)-2-[[(E)-2-carboxyethenyl]amino]-3-methyl-3-sulfinobutanoic acid](/img/structure/B1193465.png)

